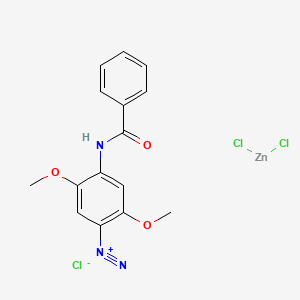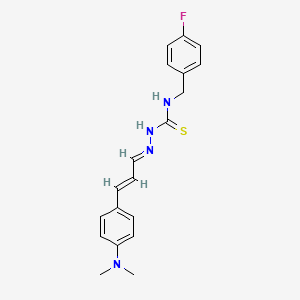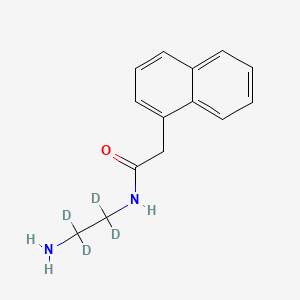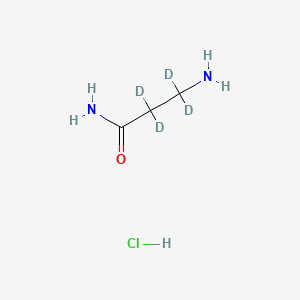
D-Fructose-13C,d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Fructose-13C,d2: is a labeled form of D-Fructose, a naturally occurring monosaccharide found in many plants. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The stable isotopes of hydrogen (deuterium) and carbon (carbon-13) incorporated into this compound allow for precise tracking and quantification in metabolic studies and other research areas.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose-13C,d2 involves the incorporation of carbon-13 and deuterium into the D-Fructose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of these isotopes. The process typically involves the use of labeled glucose or other carbohydrate precursors, which are then converted into this compound through enzymatic or chemical reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as fermentation, enzymatic conversion, and purification to obtain the final product. The use of advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) ensures the accurate quantification and characterization of the labeled compound.
化学反应分析
Types of Reactions: D-Fructose-13C,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving fructose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for the reduction of this compound.
Substitution: Various nucleophiles can be used for substitution reactions involving this compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of D-gluconic acid, while reduction can yield D-mannitol.
科学研究应用
Chemistry: D-Fructose-13C,d2 is used as a tracer in metabolic studies to investigate the pathways and mechanisms of carbohydrate metabolism. It helps in understanding the conversion of fructose into other metabolites and its role in various biochemical processes.
Biology: In biological research, this compound is used to study the uptake and utilization of fructose in cells and tissues. It is particularly useful in investigating the effects of fructose on cellular metabolism and energy production.
Medicine: this compound is employed in medical research to study the metabolic effects of fructose in the human body. It is used to investigate the role of fructose in conditions such as obesity, diabetes, and metabolic syndrome.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and nutraceuticals. It is also used in the production of labeled compounds for research and diagnostic purposes.
作用机制
The mechanism of action of D-Fructose-13C,d2 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon-13 and deuterium atoms allow for precise tracking of the compound through these pathways, providing insights into the molecular targets and biochemical processes involved. The primary pathways include glycolysis, gluconeogenesis, and the pentose phosphate pathway.
相似化合物的比较
D-Fructose-13C6: Another labeled form of D-Fructose with six carbon-13 atoms.
D-Glucose-13C6: A labeled form of glucose with six carbon-13 atoms.
D-Fructose-1,6-13C2: A labeled form of D-Fructose with two carbon-13 atoms at positions 1 and 6.
Uniqueness: D-Fructose-13C,d2 is unique due to its specific labeling with both carbon-13 and deuterium, which provides distinct advantages in metabolic studies. The dual labeling allows for more precise tracking and quantification of the compound in various biochemical processes compared to compounds labeled with only one isotope.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC 名称 |
(3S,4R,5R)-6,6-dideuterio-1,3,4,5,6-pentahydroxy(613C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1D2 |
InChI 键 |
BJHIKXHVCXFQLS-SBJPZWNCSA-N |
手性 SMILES |
[2H][13C]([2H])([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
规范 SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)



![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)









